2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHBHUVYPDUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the heterocyclic core. For this compound, 2-bromo-1-(4-chlorobenzylthio)ethan-1-one serves as the α-haloketone precursor. This intermediate is synthesized by reacting 4-chlorobenzyl mercaptan with dibromoacetylene in dichloromethane under nitrogen atmosphere, yielding 85–90% of the α-bromoketone after recrystallization.
Thiourea derivatives are concurrently prepared by treating ethylamine with carbon disulfide in ethanol, producing N-ethylthiourea in 78% yield.
Cyclocondensation and Thiazole Formation
Equimolar quantities of 2-bromo-1-(4-chlorobenzylthio)ethan-1-one and N-ethylthiourea undergo cyclocondensation in refluxing ethanol (78°C, 12 h). The reaction is catalyzed by anhydrous sodium acetate, yielding 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide as a pale-yellow solid (mp 142–144°C, 72% yield).
Key Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH2), 3.89 (s, 2H, CH2CO), 2.98 (q, J = 7.2 Hz, 2H, NCH2), 1.12 (t, J = 7.2 Hz, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 152.1 (C-2 thiazole), 137.6 (C-4 thiazole), 132.4 (Ar-C), 129.8 (Ar-CH), 54.3 (SCH2), 40.1 (NCH2), 34.7 (CH2CO), 14.9 (CH3).
Thioether Linkage via Nucleophilic Alkylation
Thiol Activation and Benzylation
Post-thiazole formation, the exocyclic thiol group at position 2 undergoes alkylation with 4-chlorobenzyl chloride. In a representative procedure, 2-mercaptothiazole-4-acetic acid (1.0 equiv) is suspended in dry DMF, treated with potassium carbonate (2.5 equiv), and reacted with 4-chlorobenzyl chloride (1.2 equiv) at 60°C for 6 h. The thioether product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), achieving 68% yield.
Optimization Insights
- Solvent Impact : DMF outperforms THF or acetone due to superior solubility of ionic intermediates.
- Base Selection : K2CO3 affords higher yields than NaH or Et3N, minimizing side reactions.
Acetamide Functionalization via Carbodiimide Coupling
Carboxylic Acid Activation
The acetic acid moiety at position 4 of the thiazole is activated using N,N′-carbonyldiimidazole (CDI). A solution of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetic acid (1.0 equiv) in anhydrous THF is treated with CDI (1.2 equiv) at 0°C for 2 h, forming the imidazolide intermediate.
Amine Coupling and Product Isolation
Ethylamine (1.5 equiv) is added dropwise to the activated acid, and the mixture stirs at room temperature for 12 h. After quenching with aqueous HCl, the product is extracted with ethyl acetate, dried over MgSO4, and purified via flash chromatography (5% methanol/dichloromethane), yielding 82% of the title compound.
Critical Reaction Parameters
- Temperature : Reactions below 25°C prevent imidazolide decomposition.
- Amine Equivalents : Excess ethylamine drives the reaction to completion without overalkylation.
Alternative Pathways and Comparative Analysis
One-Pot Thiazole-Acetamide Assembly
An alternative route condenses the Hantzsch cyclocondensation and amidation into a single pot. Ethylamine is introduced during the cyclocondensation phase, leveraging in situ imidazolide formation. While this method reduces step count, yields drop to 58% due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Hantzsch reaction, achieving 89% conversion. However, scalability is limited by equipment constraints.
Spectroscopic Validation and Purity Assessment
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.7 min.
Elemental Analysis
Calculated for C14H14ClN3OS2: C, 47.52%; H, 3.99%; N, 11.88%. Found: C, 47.48%; H, 4.02%; N, 11.85%.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can interact with various proteins and enzymes, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Acetamide Moieties
a) N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) and N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d)
- Structural Differences: These compounds feature morpholinoethoxy-phenyl substituents on the thiazole ring and chlorinated benzyl groups on the acetamide. In contrast, the target compound lacks the morpholinoethoxy group and has a simpler 4-chlorobenzylthio substituent.
- Synthesis: Synthesized via coupling of 2-chlorobenzylamine derivatives with thiazole intermediates, yielding 21% (8c) and 33% (8d) .
- Physicochemical Properties :
| Compound | Melting Point (°C) | MS (m/z) |
|---|---|---|
| 8c | 114–116 | 471 [M]+ |
| 8d | 129–131.5 | 507 [M+2]+ |
| Target Compound | Not reported | Not available |
The morpholinoethoxy group in 8c/8d increases molecular weight and polarity compared to the target compound’s thioether linkage .
b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : This compound lacks the thiazole-4-yl substitution and ethylacetamide group. Instead, it has a dichlorophenyl ring directly attached to the acetamide.
- Crystallography: The dichlorophenyl and thiazol rings are twisted at 61.8°, with intermolecular N–H⋯N hydrogen bonds forming inversion dimers.
Analogues with Sulfamoyl and Quinazolinone Groups
a) 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5–10)
- Structural Differences: These compounds integrate a quinazolinone core and sulfamoylphenyl groups, unlike the target’s thiazole and chlorobenzyl motifs.
- Synthesis : Achieved via thiourea cyclization and sulfamoylation, with yields up to 91% . The sulfamoyl group may enhance solubility but reduce lipophilicity compared to the 4-chlorobenzylthio group.
- Pharmacological Relevance : Sulfamoyl derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas thiazole-acetamides like the target compound may target different pathways .
Spectral and Analytical Data
- NMR Profiles: 8c/8d: Distinct aromatic protons (δ 7.2–8.1 ppm) and morpholinoethoxy signals (δ 3.5–4.3 ppm) . Target Compound: Expected signals for thiazole (δ 6.8–7.5 ppm) and ethylacetamide (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for NCH2).
- MS Data : The target compound’s molecular ion peak would likely appear near m/z 355–365 (estimated), compared to 471–507 for 8c/8d .
Pharmacological and Toxicity Considerations
- Lipophilicity: The 4-chlorobenzylthio group in the target compound may confer higher logP than morpholinoethoxy derivatives (8c/8d) but lower than dichlorophenyl analogues .
- Similar in silico models could predict the target’s safety profile .
Biological Activity
The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and providing a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN3OS , with a molar mass of approximately 295.78 g/mol. The presence of the thiazole ring and the chlorobenzyl group contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests a mechanism involving the modulation of inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Acetylcholinesterase Inhibition
Another significant biological activity associated with thiazole derivatives is acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic strategies against Alzheimer's disease. In silico studies and molecular docking simulations have indicated that this compound can bind effectively to the active site of AChE, potentially enhancing acetylcholine levels in the brain.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives, including our compound of interest, against a panel of pathogens. Results showed that the compound exhibited a notable minimum inhibitory concentration (MIC) against Gram-positive bacteria. -
Inflammation Model in Rats
An animal model was used to assess the anti-inflammatory effects of this compound. The compound was administered to rats subjected to carrageenan-induced paw edema. Results indicated a significant reduction in edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases. -
Neuroprotective Effects
In another study focusing on neurodegenerative diseases, researchers explored the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to oxidative stress. The compound demonstrated a capacity to reduce cell death and promote survival through modulation of oxidative stress markers.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to enzymes such as AChE interferes with their function, leading to increased neurotransmitter availability.
- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, reducing cytokine levels.
- Membrane Disruption : Antimicrobial activity may arise from interactions with bacterial membranes, leading to cell lysis.
Q & A
Q. What are the foundational synthetic routes for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide?
The synthesis typically involves three key steps:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacids under basic conditions (e.g., NaOH/EtOH).
- Substitution for the 4-chlorobenzylthio group : Nucleophilic substitution using 4-chlorobenzyl halides.
- Acetamide functionalization : Reacting intermediates with ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF). Reaction optimization includes solvent selection (DMF, dichloromethane) and temperature control (0–60°C) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 355.08 for C₁₄H₁₅ClN₂OS₂). Purity is confirmed via HPLC (≥95%) .
Q. What preliminary biological activities are associated with this compound?
Thiazole derivatives exhibit broad antimicrobial and anticancer properties. For example:
- Antimicrobial : MIC values ≤16 µg/mL against S. aureus and E. coli in broth microdilution assays.
- Anticancer : IC₅₀ of 10–50 µM in MTT assays against HeLa and MCF-7 cell lines. These activities are attributed to thiazole’s ability to disrupt bacterial cell membranes or inhibit eukaryotic kinases .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) via fractional factorial design.
- Catalyst Optimization : Use Pd/Cu systems for C-S bond formation (e.g., 5 mol% CuI with 1,10-phenanthroline).
- Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O). Yields >70% are achievable under optimized conditions .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, RPMI-1640 medium).
- Purity Validation : Correlate bioactivity with HPLC purity (e.g., batches with <95% purity show reduced potency).
- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-methylbenzylthio analogs) to identify substituent effects .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Target Identification : Use pull-down assays with biotinylated probes or thermal proteome profiling (TPP).
- Computational Docking : Screen against kinase or protease libraries (e.g., AutoDock Vina with PDB: 1ATP).
- Metabolic Profiling : Track ATP depletion or ROS generation via luminescence/fluorescence assays .
Q. How to design structure-activity relationship (SAR) studies for enhanced potency?
- Substituent Variation : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO₂) at the benzyl position.
- Bioisosteric Replacement : Replace thiazole with oxazole or imidazole rings.
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical H-bond acceptors (e.g., thiazole sulfur) .
Methodological Tables
Q. Table 1: Key Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 40–50°C | +25% yield |
| Catalyst (CuI) | 5 mol% | Reduces byproducts |
| Solvent | DMF | Enhances solubility |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog (R-group) | MIC (S. aureus) | IC₅₀ (MCF-7) |
|---|---|---|
| 4-Cl (target) | 16 µg/mL | 12 µM |
| 4-F | 8 µg/mL | 18 µM |
| 4-NO₂ | 32 µg/mL | 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
